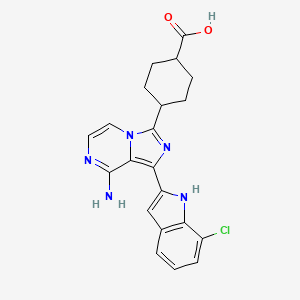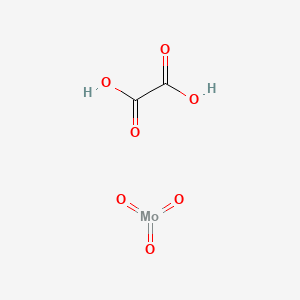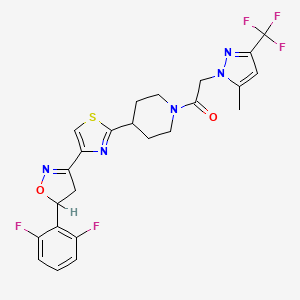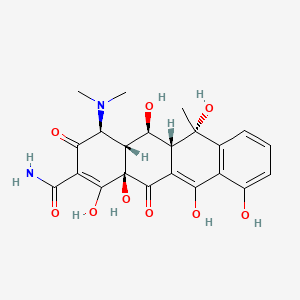
Pcna-I1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pcna-I1 is a selective inhibitor of proliferating cell nuclear antigen (PCNA), a potential anticancer target . It selectively binds to PCNA trimers with a Kd of 0.2 to 0.4 μM . Pcna-I1 inhibits the growth of tumor cells of various tissue types with an IC50 of 0.2 μM .
Synthesis Analysis
The synthesis of Pcna-I1 involves the structures of 1-hydrazonomethyl-2-hydroxy (scaffold A), 2-hydrazonomethyl-1-hydroxy (scaffold B), 2-hydrazonomethyl-3-hydroxy (scaffold C), and 4-pyridyl hydrazine (scaffold D) .
Molecular Structure Analysis
The molecular formula of Pcna-I1 is C17H14N2O2S . It has a molecular weight of 310.4 g/mol .
Chemical Reactions Analysis
Pcna-I1 binds at the interface between PCNA monomers, stabilizes the homotrimer, and may interfere with protein-protein interactions . It has been shown to result in reduced DNA replication, late gene expression, and virus production .
Physical And Chemical Properties Analysis
Pcna-I1 has a molecular weight of 310.4 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 310.07759887 g/mol .
Aplicaciones Científicas De Investigación
Cancer Therapy
Pcna-I1 has shown potential in cancer therapy, particularly in the treatment of prostate cancer . It binds directly to PCNA (Proliferating Cell Nuclear Antigen), stabilizes PCNA trimer structure, reduces chromatin-associated PCNA, and selectively inhibits tumor cell growth . This makes it a potentially ideal target for cancer therapy .
DNA Damage Induction
Pcna-I1 has been found to induce DNA damage and apoptosis in both LNCaP and PC-3 cells . This suggests that the effects of Pcna-I1 on tumor cells do not depend on the expression of p53 .
Enhancement of Chemotherapeutic Effects
Pcna-I1 has been observed to enhance DNA damage and apoptosis triggered by cisplatin . This suggests that Pcna-I1 could potentially be used in combination with other chemotherapeutic drugs to enhance their effects .
Induction of Autophagy
In PC-3 cells, Pcna-I1 has been found to induce autophagy . Autophagy is a cellular process that can lead to cell death, suggesting another potential mechanism through which Pcna-I1 can inhibit tumor growth .
Inhibition of Colony Formation
A short-term pretreatment with Pcna-I1 has been found to reduce colony formation by 50% in both LNCaP and PC-3 cell lines . This suggests that Pcna-I1 could potentially be used to inhibit the growth and spread of cancer cells .
Combinatorial Effects with DNA Damaging Agents
Pcna-I1S, a variant of Pcna-I1, has been found to have additive effects with DNA damaging agents on growth inhibition and DNA damage in prostate and lung cancer cells . This suggests that Pcna-I1 and its variants could potentially be used in combination with DNA damaging agents to enhance their effects .
Mecanismo De Acción
Target of Action
Pcna-I1 primarily targets the Proliferating Cell Nuclear Antigen (PCNA), a protein that plays a crucial role in DNA replication and repair . PCNA forms a homotrimeric ring that encircles replicating DNA and is bound by DNA polymerases to add processivity to cellular DNA synthesis . In addition, PCNA acts as a scaffold to recruit DNA repair and chromatin remodeling proteins to replicating DNA via its interdomain connecting loop (IDCL) .
Mode of Action
Pcna-I1 interacts with PCNA by binding at the interface between PCNA monomers . This binding stabilizes the homotrimer structure of PCNA and may interfere with protein-protein interactions . Each PCNA monomer interacts with its neighbor by a β-sheet extension, mediated by a β-dimer interface that comprises an extensive hydrogen-bonding network, hydrophobic contacts, and a salt bridge .
Biochemical Pathways
Pcna-I1 affects several biochemical pathways related to DNA replication and repair. By stabilizing the PCNA trimer structure, Pcna-I1 reduces the association of PCNA with chromatin . This action inhibits DNA replication and repair processes that rely on PCNA’s role as a sliding clamp during DNA synthesis, a polymerase switch factor, and a recruitment factor . The compound also affects the recruitment of key viral and cellular factors to viral DNA, inhibiting viral DNA synthesis and coupled processes .
Pharmacokinetics
The compound has been shown to inhibit cell growth in a dose-dependent manner , suggesting that it is absorbed and distributed within cells to exert its effects
Result of Action
Pcna-I1 has been shown to induce DNA damage and apoptosis in cells . It also enhances the DNA damage and apoptosis triggered by DNA damaging agents . Furthermore, Pcna-I1 treatment results in reduced DNA replication, late gene expression, and virus production .
Action Environment
It is known that various endogenous and environmental mutagenic factors can influence the function of pcna and thus potentially affect the action of pcna-i1 . These factors include reactive free radicals such as the hydroxyl radical, nitric oxide, and superoxide anion, as well as environmental factors like ultraviolet B radiation, ionizing radiation, and chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pcna-I1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

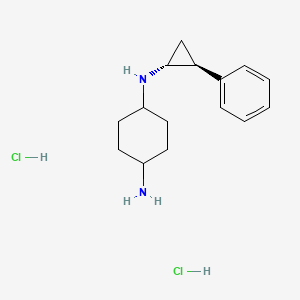
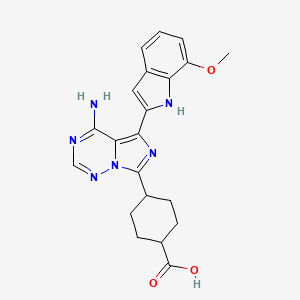

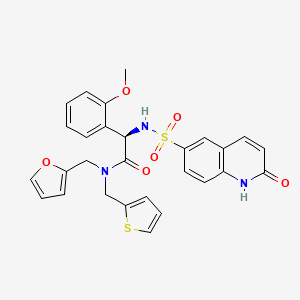

![3-[2-(4-fluorophenyl)ethynyl]-N-[3-(1H-pyrazol-4-yl)propyl]-4-pyridin-4-ylbenzamide](/img/structure/B609787.png)

